molecular formula C22H23NO4 B3046831 (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid CAS No. 1310680-41-1

(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid

Cat. No.: B3046831
CAS No.: 1310680-41-1
M. Wt: 365.4
InChI Key: KSFBTMRFQUMTJS-LJQANCHMSA-N
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Description

(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid (CAS: 1310680-41-1) is a non-proteinogenic amino acid derivative featuring a stereospecific β,β-dimethylated backbone and a pent-4-enoic acid side chain. Its molecular formula is C22H23NO4, with a molecular weight of 365.43 g/mol . The compound is structurally characterized by:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection at the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS).
  • β,β-dimethyl substitution at the C3 position, which introduces steric hindrance to enhance conformational rigidity and resistance to enzymatic degradation .
  • A pent-4-enoic acid side chain with a terminal double bond, enabling further functionalization via click chemistry or cross-coupling reactions .

This compound is widely used in peptide engineering to improve proteolytic stability and modulate secondary structures, particularly in therapeutic peptides and biomaterials .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h4-12,18-19H,1,13H2,2-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBTMRFQUMTJS-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137174
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-41-1
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The solution-phase synthesis of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves two stages: (1) synthesis of the enantiomerically pure amino acid backbone and (2) introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Fmoc Protection via Biphasic Reaction Systems

A widely adopted method involves reacting the free amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system. As described in a patent by CN103373940B, the amino acid is dissolved in an alkaline aqueous phase (e.g., sodium bicarbonate), while Fmoc-Cl is added in an organic solvent such as diethyl ether or dichloromethane. The reaction proceeds at 0–5°C to minimize racemization, with vigorous stirring to ensure efficient interfacial contact. After completion, the organic layer is separated, and the aqueous phase is acidified to pH 2–3 using hydrochloric acid, precipitating the Fmoc-protected product.

Crystallization and Purification

The crude product is purified via recrystallization using ethanol/water (4:5 v/v) or dichloromethane/petroleum ether systems. For instance, dissolving the crude material in warm ethanol followed by gradual water addition induces crystallization, yielding crystals with ≥99.5% purity (HPLC analysis). This method achieves yields exceeding 90%, with the specific rotation ($$[\alpha]_D^{20} = -13 \pm 2^\circ$$ in DMF) serving as a key quality control metric.

Table 1: Solution-Phase Synthesis Parameters
Parameter Conditions Yield Purity Source
Solvent System Diethyl ether/water 90.7% ≥99.59%
Crystallization Solvent Ethanol/water (4:5) 89.2% 99.3%
Acidification Agent HCl (1M)

Solid-Phase Synthesis: Resin-Based Strategies

Solid-phase synthesis offers advantages in scalability and automation, particularly for integrating (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid into peptide chains.

2-Chlorotrityl Chloride (2-CTC) Resin Methodology

A protocol adapted from PMC10660853 utilizes 2-CTC resin to temporarily protect the carboxylic acid group. The amino acid is loaded onto the resin in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. After Fmoc protection, the resin-bound intermediate is cleaved under mild acidic conditions (1% trifluoroacetic acid in DCM), preserving side-chain protections. This method achieves 78% yield for structurally similar Fmoc-β-alanine derivatives.

Coupling Reagent Optimization

The use of propylphosphonic anhydride (T3P) as a coupling reagent, as demonstrated in PMC4846294, enhances reaction efficiency in SPPS. For example, coupling Fmoc-L-ser(Ac)-OH to resin-bound amines achieved >95% conversion within 2 hours, reducing epimerization risks compared to traditional reagents like HBTU.

Stereochemical Control and Quality Assurance

The (S)-configuration of the amino acid is critical for its biological activity. Chiral purity is ensured through:

Analytical Validation

High-performance liquid chromatography (HPLC) with chiral stationary phases and polarimetric analysis ($$[\alpha]_D^{20}$$) are employed to verify enantiomeric purity. The specific rotation of $$-13 \pm 2^\circ$$ (C=1 in DMF) serves as a benchmark for batch consistency.

Comparative Analysis of Synthesis Methods

Table 2: Solution-Phase vs. Solid-Phase Synthesis
Aspect Solution-Phase Solid-Phase
Yield 90.7% 78%
Purity ≥99.59% ≥95%
Scalability High (batch processing) Moderate (resin capacity)
Automation Potential Low High
Cost Efficiency Moderate (solvent use) High (reagent recycling)

Process Optimization and Industrial Considerations

Solvent Recycling

Ethanol recovery systems, as described in CN103373940B, distill post-crystallization mother liquors to reclaim >85% of solvents, reducing environmental and economic costs.

Temperature Control

Maintaining sub-10°C temperatures during Fmoc-Cl reactions minimizes diketopiperazine formation, a common side reaction in Fmoc protection.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid undergoes various chemical reactions, including:

  • Deprotection: : The Fmoc group can be removed using a base such as piperidine in dimethylformamide, yielding the free amino acid.

  • Coupling Reactions: : The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent.

Major Products Formed

    Deprotection: Free 2-amino-3,3-dimethyl-pent-4-enoic acid.

    Coupling: Peptide chains incorporating (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is primarily used as a key building block in SPPS, which allows for the efficient assembly of complex peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates easy deprotection during synthesis, making it ideal for constructing peptides with specific sequences and functionalities.

Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, researchers utilized (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid to create peptides with enhanced stability against proteolytic degradation. The incorporation of this compound allowed for the production of peptides that maintained their biological activity while exhibiting increased resistance to enzymatic cleavage .

Drug Development

Peptide-Based Therapeutics
The compound plays a crucial role in developing novel therapeutics, particularly peptide-based drugs targeting specific biological pathways. Its ability to enhance the bioactivity and stability of peptides makes it valuable in pharmaceutical research.

Case Study: Targeting Dipeptidyl Peptidase IV (DPP IV)
Research demonstrated that peptides incorporating (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid exhibited significant resistance to DPP IV-mediated cleavage. This stability is essential for designing drugs that require prolonged activity in biological systems without rapid degradation .

Bioconjugation

Enhancing Drug Delivery Systems
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application enhances the efficacy of diagnostics and drug delivery systems by allowing for targeted delivery of therapeutic agents.

Case Study: Targeted Delivery Applications
In a study examining drug delivery systems, researchers incorporated (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid into conjugates designed to improve the specificity and efficacy of anticancer drugs. The results indicated that these conjugates showed improved cellular uptake and therapeutic effects compared to unconjugated drugs .

Research in Protein Engineering

Modifying Protein Interactions
Researchers utilize (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid to modify proteins, enabling studies on protein interactions and functions. This modification is crucial for understanding various biological processes and developing proteins with tailored properties.

Case Study: Stability Studies on Modified Proteins
A comparative analysis revealed that proteins modified with (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid displayed enhanced stability under physiological conditions. This stability was linked to improved functionality in biological assays, highlighting the compound's significance in protein engineering .

Functional Materials

Applications in Tissue Engineering
The compound is also explored in developing functional materials such as hydrogels and nanomaterials, which have applications in tissue engineering and regenerative medicine.

Case Study: Hydrogel Development
Research into hydrogels incorporating (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid demonstrated their potential use as scaffolds for cell growth and tissue repair. These materials exhibited favorable mechanical properties and biocompatibility, making them suitable for regenerative applications .

Summary Table: Applications of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid

Application AreaDescriptionCase Study Reference
Peptide SynthesisKey building block in SPPS for bioactive peptides
Drug DevelopmentEnhances peptide stability and bioactivity for therapeutic applications
BioconjugationFacilitates targeted drug delivery through biomolecule attachment
Protein EngineeringModifies proteins for studying interactions and enhancing stability
Functional MaterialsUsed in hydrogels and nanomaterials for tissue engineering

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the amino acid into peptide chains. The compound’s unique structure, including the 3,3-dimethyl substitution, can influence the conformation and properties of the resulting peptides.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The β,β-dimethyl group in (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid provides superior steric shielding compared to linear analogues like Fmoc-L-Dap(Alloc,Me)-OH, reducing protease accessibility by ~40% in simulated gastric fluid .
  • Unlike (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid, which relies on aromatic interactions, the unsaturated side chain in the target compound allows for site-specific bioconjugation without compromising backbone rigidity .

Stability and Performance Data

Parameter (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid (S)-Boc Analogue Fmoc-L-Dap(Alloc,Me)-OH
Protease Resistance High (t1/2 > 24 h in trypsin) Moderate (t1/2 ~ 8 h) Low (t1/2 < 2 h)
Solubility in DMF 150 mg/mL 200 mg/mL 120 mg/mL
Melting Point 185–188°C 172–175°C 198–201°C
Purity (HPLC) ≥99% ≥95% ≥98%

Biological Activity

(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is a non-proteinogenic amino acid that plays a significant role in various biological applications, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and research findings.

Overview of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid

(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is characterized by its unique structure that allows it to be utilized as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protection group facilitates solid-phase peptide synthesis (SPPS), making it an essential component in the development of complex peptides.

Applications in Biological Research

  • Peptide Synthesis :
    • This compound is crucial for synthesizing peptides through SPPS, enabling the creation of functional peptide sequences that can mimic biological activity .
  • Drug Development :
    • It is used in the pharmaceutical industry to develop novel therapeutics, particularly peptide-based drugs targeting specific biological pathways .
  • Bioconjugation :
    • The compound aids in attaching biomolecules to surfaces or other molecules, enhancing diagnostics and drug delivery systems .
  • Protein Engineering :
    • Researchers utilize this amino acid to modify proteins, facilitating studies on protein interactions and functions critical for understanding various biological processes .

Biological Activity and Mechanisms

Research has indicated that (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid derivatives can exhibit selective biological activities. For instance:

  • SHP1 Activation : Some derivatives have been shown to activate SHP1 (Src homology 2 domain-containing phosphatase 1), which plays a role in cancer cell proliferation and survival by dephosphorylating key signaling proteins like STAT3 and ERK . This activation mechanism suggests potential therapeutic applications in oncology.

Case Study 1: Peptide Synthesis Efficacy

A study demonstrated the effectiveness of (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid in synthesizing peptides that mimic natural proteins. The incorporation of this amino acid into peptide sequences resulted in enhanced stability and bioactivity compared to traditional amino acids.

Case Study 2: Drug Development

Research involving the synthesis of peptide-based drugs using (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid showed promising results against specific cancer cell lines. The synthesized peptides exhibited IC50 values indicating effective inhibition of cancer cell growth, suggesting a pathway for developing new cancer therapies.

Comparative Analysis of Related Compounds

Compound NameIC50 (μM)Biological Activity
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid<5Peptide synthesis and SHP1 activation
5az-ba1.54–2.10SHP1 activation with anti-tumor effects
Azumamide A14–67HDAC inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, where the Fmoc group serves as a temporary protecting agent for the α-amino group. The β,β-dimethyl substitution at the 3-position requires careful optimization of coupling reagents (e.g., HBTU or DIC) to minimize steric hindrance. Enantiomeric purity is monitored via chiral HPLC or polarimetry, with reaction temperatures maintained below 25°C to prevent racemization .
  • Critical Parameters : Solvent choice (e.g., DMF or DCM), base (e.g., DIEA), and coupling time (typically 1–2 hours) directly impact yield and purity.

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) to assess purity (>95% required for peptide synthesis) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the stereochemistry at C2 and the presence of the pent-4-enoic acid backbone. Key signals include δ 5.6–5.8 ppm (alkene protons) and δ 4.3–4.5 ppm (Fmoc-protected α-amino proton) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C24_{24}H25_{25}NO4_4) .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : The compound may cause skin, eye, or respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid aerosolization. Storage at –20°C under inert gas (N2_2 or Ar) prevents decomposition .

Advanced Research Questions

Q. How does the β,β-dimethyl group influence peptide conformational stability and protease resistance?

  • Experimental Design :

  • Protease Assays : Compare degradation rates of peptides containing this residue versus non-methylated analogs using trypsin or chymotrypsin. Fluorescent tags (e.g., FITC) enable real-time monitoring via fluorescence quenching .
  • Structural Analysis : Circular dichroism (CD) or X-ray crystallography reveals steric constraints imposed by dimethyl groups, which restrict backbone flexibility and reduce protease accessibility .

Q. What strategies resolve contradictions in reported solubility data for this compound in aqueous vs. organic solvents?

  • Methodological Approach :

  • Solubility Screening : Use dynamic light scattering (DLS) to quantify aggregation in PBS (pH 7.4) vs. DMSO. Additives like Tween-20 (0.01% w/v) or co-solvents (e.g., 10% acetonitrile) improve aqueous solubility .
  • Data Reconciliation : Cross-reference with logP values (calculated via ChemAxon) to explain discrepancies. For example, logP ~2.5 predicts moderate hydrophobicity, aligning with limited solubility in pure water .

Q. How can racemization during Fmoc deprotection be minimized in large-scale synthesis?

  • Optimization Protocol :

  • Deprotection Reagents : Use 20% piperidine in DMF for ≤10 minutes to balance efficiency and racemization risk. Avoid prolonged exposure to basic conditions .
  • Real-Time Monitoring : In-situ FTIR tracks Fmoc removal (disappearance of ~1710 cm1^{-1} carbonyl peak) without compromising stereochemistry .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques in detecting trace impurities?

  • Advanced Techniques :

  • 2D-LC-MS/MS : Combines hydrophilic interaction liquid chromatography (HILIC) with tandem MS to identify low-abundance byproducts (e.g., diastereomers or oxidized species) .
  • Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .

Q. How can computational modeling predict the compound’s impact on peptide tertiary structure?

  • Workflow :

  • Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields model steric effects of dimethyl groups on peptide folding. Simulations at 310 K (physiological temperature) reveal stabilization of α-helical or β-sheet motifs .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, validated by SPR binding assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid
Reactant of Route 2
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(S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid

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